molecular formula C8H7ClN2O3 B13592059 2-Amino-1-(4-chloro-2-nitrophenyl)ethan-1-one

2-Amino-1-(4-chloro-2-nitrophenyl)ethan-1-one

Cat. No.: B13592059
M. Wt: 214.60 g/mol
InChI Key: QPQGHRNBEIHUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-chloro-2-nitrophenyl)ethan-1-one: is an organic compound with the molecular formula C8H7ClN2O3. It is a derivative of acetophenone, featuring an amino group, a chloro group, and a nitro group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by reduction using reagents such as tin and hydrochloric acid to introduce the amino group .

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-chloro-2-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitro and chloro groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 2-Amino-1-(4-nitrophenyl)ethan-1-one
  • 2-Amino-1-(4-chlorophenyl)ethan-1-one
  • 2-Amino-1-(4-methyl-2-nitrophenyl)ethan-1-one

Uniqueness: 2-Amino-1-(4-chloro-2-nitrophenyl)ethan-1-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.60 g/mol

IUPAC Name

2-amino-1-(4-chloro-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H7ClN2O3/c9-5-1-2-6(8(12)4-10)7(3-5)11(13)14/h1-3H,4,10H2

InChI Key

QPQGHRNBEIHUDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.